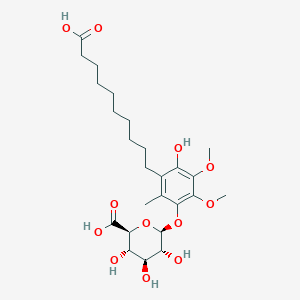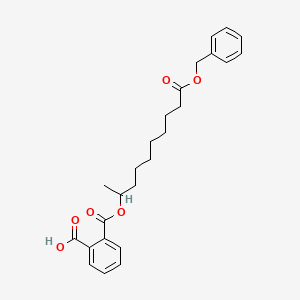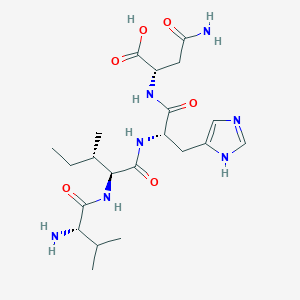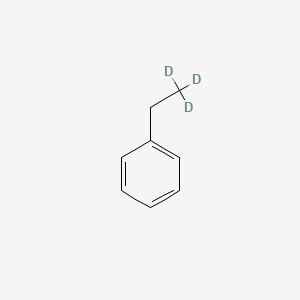
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide is a complex organic compound that belongs to the class of glucuronides. Glucuronides are substances that result from the combination of glucuronic acid with other substances, often aiding in the detoxification and excretion of various compounds in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the phenyl core, which includes the hydroxyl, carboxydecyl, dimethoxy, and methyl groups.
Glucuronidation: The phenyl core is then conjugated with glucuronic acid through a glucuronidation reaction. This step often requires the use of catalysts and specific reaction conditions to ensure the successful attachment of the glucuronic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The hydroxyl and methoxy groups can be oxidized under specific conditions.
Reduction: The carboxydecyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学研究应用
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound for studying glucuronidation reactions.
Biology: Investigated for its role in detoxification processes in living organisms.
Medicine: Explored for potential therapeutic applications, including drug delivery and metabolism studies.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases.
Pathways: It may participate in metabolic pathways related to detoxification and excretion of xenobiotics.
相似化合物的比较
Similar Compounds
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide: can be compared with other glucuronides, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique properties and reactivity compared to other glucuronides.
属性
分子式 |
C25H38O12 |
|---|---|
分子量 |
530.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[5-(9-carboxynonyl)-4-hydroxy-2,3-dimethoxy-6-methylphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O12/c1-13-14(11-9-7-5-4-6-8-10-12-15(26)27)16(28)21(34-2)23(35-3)20(13)36-25-19(31)17(29)18(30)22(37-25)24(32)33/h17-19,22,25,28-31H,4-12H2,1-3H3,(H,26,27)(H,32,33)/t17-,18-,19+,22-,25+/m0/s1 |
InChI 键 |
LUEDJUIGOVRORA-ASSRNRPHSA-N |
手性 SMILES |
CC1=C(C(=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)OC)O)CCCCCCCCCC(=O)O |
规范 SMILES |
CC1=C(C(=C(C(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)OC)O)CCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)
![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)



![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)
![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)

![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)



